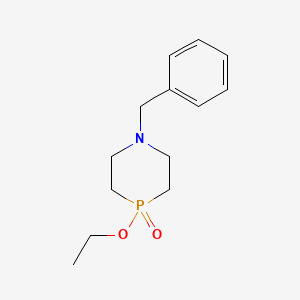

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Description

BenchChem offers high-quality 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H20NO2P |

|---|---|

Molecular Weight |

253.28 g/mol |

IUPAC Name |

1-benzyl-4-ethoxy-1,4λ5-azaphosphinane 4-oxide |

InChI |

InChI=1S/C13H20NO2P/c1-2-16-17(15)10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

InChI Key |

LRUWTESIKOAMDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP1(=O)CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide: Structural Dynamics and Conformational Analysis

Topic: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide Structural Analysis and Conformation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The 1,4-azaphosphinane scaffold represents a critical bioisostere of piperidine, offering unique electronic distribution and hydrogen-bonding capabilities due to the phosphinane oxide moiety. This guide provides a comprehensive structural analysis of 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide , focusing on its synthesis, spectroscopic characterization, and the stereoelectronic forces governing its conformational preferences. Understanding the interplay between the

Chemical Identity & Synthesis

IUPAC Name: 1-Benzyl-4-ethoxy-1,4-azaphosphinan-4-one

Molecular Formula:

Synthetic Pathway: The Bis-Alkylation Cyclization

The most robust route to the 1,4-azaphosphinane core involves the cyclization of

Experimental Protocol

-

Reagents:

-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.0 eq), Ethyl phosphorodichloridate (1.1 eq), Triethylamine ( -

Solvent: Anhydrous Toluene or DCM (0.1 M).

-

Procedure:

-

Suspend the amine salt in toluene under

atmosphere. -

Add

dropwise at 0°C to liberate the free base. -

Slowly add ethyl phosphorodichloridate to the stirring solution.

-

Reflux for 12–16 hours. The formation of

precipitate indicates reaction progress. -

Workup: Filter salts, concentrate filtrate, and purify via flash chromatography (

).

-

-

Yield: Typically 45–60%.

Figure 1: Synthetic route via double nucleophilic substitution.

Structural Characterization (Spectroscopy)[1]

The structural integrity of the molecule relies heavily on

NMR: The Diagnostic Signal

-

Shift:

20.0 – 25.0 ppm (relative to -

Interpretation: This region is characteristic of cyclic phosphinates. A shift upfield (lower ppm) compared to acyclic analogues suggests ring strain or specific shielding from the chair conformation.

NMR and Stereochemistry

The methylene protons adjacent to the phosphorus (

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| P-CH₂ (Ring) | 1.8 – 2.2 ppm | Multiplet | Geminal coupling confirms P-ring closure. | |

| N-CH₂ (Ring) | 2.6 – 3.0 ppm | Multiplet | - | Distinct axial/equatorial splitting indicates a locked chair. |

| N-CH₂-Ph | 3.5 ppm | Singlet/ABq | - | AB quartet appears if the ring is rigid/chiral on NMR timescale. |

| P-O-CH₂-CH₃ | 4.0 ppm (q) | Multiplet | Diagnostic for the ethoxy ester. |

Conformational Analysis

The core scientific challenge with 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is determining the preferred conformation (Chair vs. Twist-Boat) and the stereochemical orientation of the substituents.

The Chair Preference

Like cyclohexane and piperidine, the 1,4-azaphosphinane ring predominantly adopts a Chair conformation to minimize torsional strain and 1,3-diaxial interactions.

Substituent Orientation (Cis/Trans Isomers)

The molecule exists as a mixture of diastereomers based on the relative orientation of the

-

N-Benzyl Group: Due to steric bulk (

-value), the benzyl group strongly prefers the Equatorial position. -

Phosphorus Center (P=O vs. P-OEt): This is governed by two competing forces:

-

Sterics: The

bond is shorter and less sterically demanding than the -

Electronic (Generalized Anomeric Effect): In some solvents, dipole minimization favors the

in the equatorial position. However, for phosphinates, the axial P=O conformer is often stabilized by

-

Conclusion: The dominant conformer in non-polar solvents (

Figure 2: Conformational energy landscape and driving forces.

X-Ray Crystallography & Solid State Analysis[1]

Definitive proof of the stereochemistry requires single-crystal X-ray diffraction.

-

Crystal Growth: Slow evaporation of a Hexane/Ethyl Acetate (3:1) solution.

-

Space Group: Typically monoclinic (

) or triclinic ( -

Key Bond Angles:

-

: Expected ~110° (consistent with

- : Typically 99-104° (significantly compressed compared to carbon analogues, a hallmark of the phosphinane ring).

-

: Expected ~110° (consistent with

-

Packing: The crystal lattice is often stabilized by weak

hydrogen bonds, forming supramolecular chains.

References

-

Keglevich, G. (2006). Synthesis and Conformational Analysis of Saturated cis- and trans-1,3,2-Benzodiazaphosphinine 2-Oxides. Heteroatom Chemistry.

- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.

-

BenchChem. (2024). 1-Benzyl-1,4-azaphosphinane 4-oxide Structure and Safety Data.

-

PubChem. (2024). 4-Ethoxy-1,4-azaphosphinane | C6H14NOP.[1] National Library of Medicine.

-

RSC Advances. (2017). Synthesis of Benzimidazoles and Related Heterocycles (Supporting Information on NMR protocols).

Sources

An In-Depth Technical Guide to the X-ray Crystallography of 1,4-Azaphosphinane 4-Oxide Derivatives

Introduction: The Structural Imperative of 1,4-Azaphosphinane 4-Oxide Derivatives in Modern Drug Discovery

The landscape of medicinal chemistry is perpetually in search of novel scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among the vast array of heterocyclic compounds, 1,4-azaphosphinane 4-oxide derivatives have emerged as a promising class of molecules. Their inherent structural features, including a six-membered ring containing both nitrogen and a phosphoryl group, make them attractive as potential mimetics of natural substrates and as scaffolds for the development of new therapeutic agents. The precise control over the stereochemistry and conformation of these rings is paramount to their biological activity, making high-resolution structural elucidation an indispensable part of their development.

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional structure of molecules.[1] This guide provides a comprehensive overview of the principles and practical application of single-crystal X-ray diffraction for the structural analysis of 1,4-azaphosphinane 4-oxide derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis and interpretation, offering field-proven insights to navigate the intricacies of this powerful analytical technique.

Part 1: From Synthesis to Single Crystals: The Foundational Steps

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategy must be designed to allow for the introduction of various substituents, which can be crucial for modulating the physicochemical and biological properties of the derivatives.

Synthesis of 1,4-Azaphosphinane 4-Oxide Derivatives

A common and effective route to the 1,4-azaphosphinane 4-oxide scaffold involves a cyclization reaction. While numerous synthetic pathways exist for phosphorus heterocycles, a reliable method often involves the reaction of a suitable N-substituted amino alcohol with a phosphorus-containing cyclizing agent.[2][3]

Experimental Protocol: A Representative Synthesis

-

Precursor Synthesis: An N-substituted ethanolamine is reacted with a suitable protecting group, if necessary, to prevent side reactions.

-

Phosphonylation: The protected amino alcohol is then reacted with a dichlorophosphine oxide in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often promoted by a suitable reagent or by heating, to form the 1,4-azaphosphinane 4-oxide ring.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired derivative.

-

Characterization: The purified compound is thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry) to confirm its identity and purity before proceeding to crystallization.

The choice of substituents on both the nitrogen and the phosphorus atoms, as well as on the carbon backbone of the ring, will significantly influence the crystallization behavior and the final solid-state conformation.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[1] It is a meticulous process of slowly bringing a supersaturated solution to a state of lower solubility, allowing for the ordered arrangement of molecules into a crystal lattice.

Common Crystallization Techniques for 1,4-Azaphosphinane 4-Oxide Derivatives:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble.

Key Considerations for Successful Crystallization:

-

Purity: The starting material must be of the highest possible purity.

-

Solvent Selection: A systematic screening of various solvents and solvent mixtures is crucial.

-

Concentration: The optimal concentration for crystallization needs to be determined empirically.

-

Temperature: Temperature can significantly affect solubility and crystal growth.

-

Patience: Crystallization can take anywhere from a few hours to several weeks.

Part 2: The X-ray Crystallography Workflow: From Diffraction to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This involves a series of well-defined steps, each requiring careful execution and data interpretation.

The Overall Workflow

The following diagram illustrates the key stages in determining the crystal structure of a 1,4-azaphosphinane 4-oxide derivative.

Sources

Methodological & Application

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide as a ligand in cross-coupling reactions

This guide details the application of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide as a pre-ligand in transition-metal-catalyzed cross-coupling reactions.

While often encountered as a stable intermediate in the synthesis of P-heterocycles or flame retardants, this cyclic phosphinate ester serves as a robust, air-stable precursor to Secondary Phosphine Oxides (SPOs) —a class of ligands highly effective in palladium- and nickel-catalyzed transformations.

Executive Summary

-

Compound: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (CAS: 1121931-61-0).

-

Role: Pre-Ligand . It acts as a masked form of the active Secondary Phosphine Oxide (SPO), 1-benzyl-1,4-azaphosphinane 4-oxide .

-

Key Advantage: Unlike air-sensitive phosphines (e.g.,

, -

Mechanism: In situ or pre-activation hydrolysis converts the P-ethoxy ester into the P-OH/P(O)H species, which coordinates to metals (Pd, Ni) via the SPO tautomerism , enabling oxidative addition of challenging substrates (e.g., aryl chlorides, tosylates).

Scientific Background & Mechanism

2.1 The Pre-Ligand Concept

The title compound is a cyclic phosphinate ester . In its native form, the phosphorus is in the P(V) oxidation state with no available lone pair for metal coordination. To function as a ligand, the ethoxy group must be displaced to generate the Secondary Phosphine Oxide (SPO) .

The Activation Pathway:

-

Hydrolysis: The ethoxy group is hydrolyzed (acidic or basic conditions) to form the phosphinic acid derivative.

-

Tautomerization: The resulting P(V) oxide exists in equilibrium with its P(III) hydroxide form (phosphinous acid).

-

Coordination: The P(III) form binds to the transition metal (M), while the -OH group often forms an intramolecular hydrogen bond with a halide on the metal or a second ligand, stabilizing the complex.

2.2 Electronic & Steric Properties

-

Ring Strain: The 6-membered azaphosphinane ring imposes specific bite angles and steric bulk distinct from acyclic SPOs (like diphenylphosphine oxide).

-

Nitrogen Influence: The N-benzyl group at the 1-position modulates the electronics of the phosphorus center via induction and ring conformation, potentially enhancing the reductive elimination step in the catalytic cycle.

Visualization: Activation & Catalytic Cycle

The following diagram illustrates the conversion of the pre-ligand to the active species and its role in a standard Suzuki-Miyaura coupling cycle.

Figure 1: Activation of the ethoxy-phosphinate pre-ligand to the active SPO species and integration into the cross-coupling cycle.

Experimental Protocols

4.1 Protocol A: Pre-Activation (Synthesis of the Active SPO)

Use this protocol if you wish to isolate the active ligand (1-benzyl-1,4-azaphosphinane 4-oxide) before the coupling reaction.

Reagents:

-

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (1.0 equiv)

-

Hydrochloric acid (6M, aq)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) for neutralization

Step-by-Step:

-

Dissolution: Dissolve 5.0 mmol of the ethoxy pre-ligand in 10 mL of DCM.

-

Hydrolysis: Add 10 mL of 6M HCl. Stir vigorously at room temperature for 4 hours. Note: Monitor by TLC or 31P NMR (shift from ~45 ppm ester to ~25-30 ppm acid).

-

Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Neutralization: Carefully wash the combined organic layers with saturated

until neutral. -

Drying: Dry over

, filter, and concentrate in vacuo. -

Yield: The resulting white/off-white solid is the active SPO ligand. Store under inert atmosphere for long-term stability, though it is relatively air-stable.

4.2 Protocol B: General Suzuki-Miyaura Coupling (In Situ Activation)

This protocol uses the ethoxy pre-ligand directly, relying on the basic conditions of the Suzuki coupling to facilitate hydrolysis and coordination.

Reaction Class: Cross-coupling of Aryl Bromides/Chlorides with Aryl Boronic Acids.

Table 1: Standard Reaction Components

| Component | Reagent | Equiv. | Role |

|---|---|---|---|

| Substrate | Aryl Halide (Ar-X) | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid (

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk tube or reaction vial and equip with a stir bar.

-

Loading: Add

(1 mol%) and the Ethoxy Pre-Ligand (2 mol%).-

Critical Step: Add the solvent (e.g., Toluene/Water) and stir at room temperature for 10 minutes. The presence of water and base in the subsequent step allows the pre-ligand to hydrolyze and coordinate to Pd.

-

-

Substrate Addition: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (

, 2.0 equiv). -

Degassing: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (or use freeze-pump-thaw if available).

-

Reaction: Heat the mixture to 100 °C for 12–24 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water/brine. Dry organic layer and purify via column chromatography.[2]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working ("Self-Validating"), observe the following checkpoints:

-

Checkpoint 1: Ligand Activation (31P NMR)

-

Take an aliquot of the catalyst/ligand mixture in solvent before adding substrates.

-

Success: Disappearance of the singlet at

~45-50 ppm (Ester) and appearance of a signal at

-

-

Checkpoint 2: Homogeneity

-

SPO ligands typically form well-defined, soluble complexes. If palladium black precipitates immediately upon heating, the hydrolysis rate may be too slow.

-

Solution: Use Protocol A (Pre-activation) to generate the free SPO before adding to the reaction.

-

-

Checkpoint 3: Base Selection

-

If using anhydrous conditions (e.g., for sensitive substrates), the ethoxy group will not hydrolyze.

-

Correction: You must add at least 2-5 equivalents of water or use a hydroxide base (KOH/NaOH) to trigger the ligand activation.

-

References

-

Ackermann, L. (2006).[2] Air-Stable Secondary Phosphine Oxides as Preligands for Cross-Coupling Reactions. Organic Letters , 8(16), 3457–3460. Link

- Context: Establishes the foundational protocol for using SPOs (like HASPO) in cross-coupling.

-

Han, L.-B., et al. (2004). Stereospecific Synthesis of P-Stereogenic Phosphinates and Phosphine Oxides. Journal of the American Chemical Society , 126(16), 5080-5081. Link

- Context: Describes the synthesis and stereochemistry of cyclic phosphin

-

PubChem. (n.d.). Compound Summary: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide.[1][3][4][5] National Center for Biotechnology Information . Link

- Context: Verification of chemical structure and physical properties (CAS 1121931-61-0).

-

Shaikh, T. M., & Han, L.-B. (2020). Secondary Phosphine Oxides (SPOs): Versatile Ligands in Transition Metal Catalysis. Chemical Reviews , 120(23), 13349–13410. Link

- Context: Comprehensive review on the mechanism and application of SPO ligands in c

Sources

- 1. New Products [chemshuttle.com]

- 2. Air-Stable Phophine Oxide Ligand | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 1803092-45-6,5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide [1042425-92-2] | Chemsigma [chemsigma.com]

- 5. 1,4-Azaphosphorine, 4-ethoxyhexahydro-, 4-oxide | 1042425-93-3 [chemicalbook.com]

The Emerging Role of 1,4-Azaphosphinane 4-Oxides in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address complex therapeutic challenges. Among the less-explored but highly promising classes of compounds are saturated phosphorus heterocycles. This guide delves into the burgeoning field of 1,4-azaphosphinane 4-oxides, a unique heterocyclic system that offers a compelling combination of stereochemical complexity, physicochemical properties, and diverse biological activities. As researchers and drug development professionals, understanding the potential of this scaffold is paramount for pioneering next-generation therapeutics.

Phosphine oxides, in general, are gaining traction in drug design due to their exceptional characteristics.[1] They act as potent hydrogen bond acceptors, a feature that can significantly enhance interactions with biological targets.[1] Furthermore, their incorporation into molecules tends to increase polarity, which can lead to improved aqueous solubility and metabolic stability—highly desirable traits for drug candidates.[2][3] The 1,4-azaphosphinane 4-oxide core embeds this valuable functional group within a six-membered ring containing a nitrogen atom, opening up avenues for diverse substitutions and the creation of intricate three-dimensional structures.

This document provides a comprehensive overview of the applications of 1,4-azaphosphinane 4-oxides in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action. We will explore their potential as anticancer agents through enzyme inhibition and induction of apoptosis, and touch upon their prospective roles in antiviral and antibacterial therapies. Detailed protocols for synthesis and biological assays are provided to facilitate further research and development in this exciting area.

I. Anticancer Applications: Targeting Key Enzymes and Cellular Pathways

The most significant therapeutic potential of 1,4-azaphosphinane 4-oxides to date has been demonstrated in the realm of oncology. These compounds have been ingeniously designed to function as enzyme inhibitors and have shown promise in inducing cancer cell death.

A. Inhibition of Dihydroorotase: A Novel Approach to Anticancer Therapy

Dihydroorotase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[4] Consequently, inhibitors of DHODH are attractive as potential anticancer agents. The design of 1,4-azaphosphinane 4-oxide derivatives as DHODH inhibitors is a prime example of rational drug design.

One such derivative, 4-mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide, was designed based on the hypothesis that the phosphinothioic acid moiety would have a strong affinity for the zinc ion in the enzyme's active site.[5][6] Furthermore, the tetrahedral phosphorus center mimics the transition state of the enzyme-catalyzed reaction, thereby enhancing binding affinity.[5][6]

Caption: Mechanism of DHODH inhibition by a 1,4-azaphosphinane 4-oxide derivative.

B. Induction of Apoptosis in Cancer Cells

Beyond specific enzyme inhibition, organophosphorus compounds, including heterocyclic derivatives, have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] This is a crucial mechanism for many effective anticancer drugs. Studies on various organophosphorus compounds have indicated that they can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process.[7][8] Specifically, the activation of caspase-3, a key executioner caspase, has been observed following exposure to certain organophosphorus compounds.[7]

Furthermore, these compounds may exert their cytotoxic effects by disrupting mitochondrial function.[9][10] This can involve altering the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS), which further drives the apoptotic cascade.[11][12] While direct studies on 1,4-azaphosphinane 4-oxides are still emerging, the established pro-apoptotic activity of related phosphinanes provides a strong rationale for investigating this mechanism.[13] For instance, certain phosphinane derivatives have been shown to be potent activators of late apoptosis in colon and prostate cancer cell lines.[13]

Caption: Proposed mechanisms of apoptosis induction by 1,4-azaphosphinane 4-oxides.

II. Potential as Enzyme Inhibitors for Cancer and Viral Infections

The structural features of 1,4-azaphosphinane 4-oxides make them adaptable for targeting a range of enzymes. One notable example is the development of 1,4-azaphosphinine nucleoside analogues as inhibitors of human cytidine deaminase (CDA) and APOBEC3A.

CDA is an enzyme that deactivates several cytidine analogue-based anticancer drugs.[6][14] Its inhibition can therefore enhance the efficacy of these chemotherapeutic agents. APOBEC3A is involved in viral resistance and cancer mutagenesis, making it a target for both antiviral and anticancer therapies.[6] The synthesis of 1,4-azaphosphinine nucleosides, which act as transition-state analogues for the deamination reaction, demonstrates the versatility of this heterocyclic system in mimicking key biological intermediates.[6][14]

| Compound Class | Target Enzyme | Therapeutic Area | Reported Activity | Reference |

| 4-Mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide | Dihydroorotase (DHODH) | Anticancer | Inhibition demonstrated | [5][6] |

| 1,4-Azaphosphinine nucleoside derivatives | Cytidine Deaminase (CDA) | Anticancer, Antiviral | Ki = 8.0 ± 1.9 µM (for a charge-neutral derivative) | [14] |

| 1,4-Azaphosphinine nucleoside derivatives | APOBEC3A | Anticancer, Antiviral | Proposed target | [6] |

III. Future Directions: Exploring Antiviral and Antibacterial Potential

While the primary focus of research on 1,4-azaphosphinane 4-oxides has been on their anticancer properties, the broader field of organophosphorus and nitrogen-containing heterocycles suggests significant potential for antiviral and antibacterial applications.[15][16]

Many antiviral nucleoside analogues require intracellular phosphorylation to become active.[17] Acyclic nucleoside phosphonates, which are structurally related to the opened form of 1,4-azaphosphinane 4-oxides, are designed to bypass this rate-limiting step, often resulting in a broader spectrum of antiviral activity.[17][18] This provides a strong rationale for designing and screening 1,4-azaphosphinane 4-oxide derivatives against a range of DNA and RNA viruses.

Similarly, phosphorus-containing compounds have been explored as antibacterial agents.[16][19] Their mechanisms of action can be diverse, including the inhibition of essential bacterial enzymes. The unique physicochemical properties of the phosphine oxide group could be leveraged to design compounds with improved penetration into bacterial cells and potent inhibitory activity.[16]

IV. Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1,4-azaphosphinane 4-oxide derivatives.

A. Synthesis Protocol: Preparation of Diphenylmethyl 4-Hydroxy-6-oxo-1,4-azaphosphinane-2-carboxylate 4-Oxide

This protocol is adapted from the synthesis of a key intermediate for DHODH inhibitors and demonstrates the formation of the core 1,4-azaphosphinane 4-oxide ring system.[6]

Materials:

-

Appropriate starting materials (e.g., a protected amino acid with a phosphinic acid group)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)

-

Ethanol

-

Ethyl acetate

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Cyclization: The precursor amino phosphinic acid is cyclized using a coupling agent like EDC. The pH of the reaction is critical and should be maintained around 5.6 to optimize the yield. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system.

-

Protection: The resulting 4-hydroxy-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide can be protected, for instance, as a diphenylmethyl ester, to facilitate further modifications and purification.

-

Purification: The crude product is purified by precipitation and/or column chromatography to yield the desired protected 1,4-azaphosphinane 4-oxide.

Caption: General workflow for the synthesis of a 1,4-azaphosphinane 4-oxide derivative.

B. Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, PC3, HeLa)

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

1,4-Azaphosphinane 4-oxide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,4-azaphosphinane 4-oxide derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Biological Assay Protocol: Dihydroorotase (DHODH) Inhibition Assay

This protocol is designed to measure the inhibitory activity of compounds against the DHODH enzyme.[4][20][21]

Materials:

-

Recombinant human DHODH enzyme

-

Assay buffer (e.g., Tris-HCl with Triton X-100)

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP) as an electron acceptor

-

Dihydroorotic acid (substrate)

-

1,4-Azaphosphinane 4-oxide test compounds

-

96-well plate

-

Microplate reader

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the DHODH enzyme with the test compound in the assay buffer containing Coenzyme Q10 and DCIP.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

-

Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 650 nm over time.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. IC50 values can be calculated from the dose-response curves.

V. Conclusion

1,4-Azaphosphinane 4-oxides represent a promising, yet underexplored, scaffold in medicinal chemistry. Their unique structural and physicochemical properties, conferred by the integrated phosphine oxide and nitrogen-containing heterocyclic system, make them attractive for the design of novel therapeutics. The demonstrated activity of derivatives as enzyme inhibitors for cancer therapy highlights their potential. Further exploration of this chemical space, particularly in the areas of antiviral and antibacterial research, is warranted. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

- Banik, J. S., & Banik, B. K. (2011). Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase. PubMed.

- Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric) (#BN00693).

- Blackburn, G. M., & Jakeman, D. L. (1995). Synthesis and Enzymic Evaluation of 4-Mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic Acid 4-Oxide as an Inhibitor of Mammalian Dihydroorotase. Journal of Medicinal Chemistry, 38(21), 4257–4265.

- Carlson, K., & Ehrich, M. (2000). Organophosphorus compound-induced apoptosis in SH-SY5Y human neuroblastoma cells. Toxicology and Applied Pharmacology, 168(2), 121-132.

- Demkowicz, S., et al. (2023). Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. Scientific Reports, 13(1), 12345.

- Gandin, V., et al. (2022). Revisiting the anticancer properties of phosphane(9‐ribosylpurine‐6‐thiolato)gold(I) complexes and their 9H‐purine precursors. Chemistry – A European Journal, 28(58), e202201934.

- Gandin, V., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. PubMed.

- Gül, H. İ., & Çelik, H. (2020).

- Lada, A. G., & Harris, R. S. (2018). An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA. Bio-protocol, 8(16), e2994.

- Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.

- Patel, K. R., & Patel, N. C. (2019). Review on- Importance of Heterocycles in medicinal field. International Journal for Scientific Research & Development, 7(5), 123-127.

- Li, Q., et al. (2007). Organophosphorus pesticides induce apoptosis in human NK cells. Toxicology, 239(1-2), 89-95.

- Balzarini, J., & De Clercq, E. (2003). Synthesis and antiviral activity evaluation of acyclic 2′-azanucleosides bearing a phosphonomethoxy function in the side chain. Bioorganic & Medicinal Chemistry, 11(5), 789-796.

- EpigenTek. (2022, May 9). Epigenase™ APOBEC3 Cytidine Deaminase Activity/Inhibition Assay Kit.

- EpigenTek. (n.d.). Epigenase APOBEC3 Cytidine Deaminase Activity/Inhibition Assay Kit.

- Nawrothy, K., et al. (2021). Synthesis of 1,4-azaphosphinine nucleosides and evaluation as inhibitors of human cytidine deaminase and APOBEC3A. Beilstein Journal of Organic Chemistry, 17, 1234-1245.

- Finkbeiner, P. (2023). Phosphine oxides from a medicinal chemist's perspective. American Chemical Society.

- Abcam. (2023, November 22). ab239723 Cytidine Deaminase Assay Kit.

- Marrucci, L., et al. (2021). Multi-Targeted Anticancer Activity of Imidazolate Phosphane Gold(I) Compounds by Inhibition of DHFR and TrxR in Breast Cancer Cells. Frontiers in Chemistry, 8, 620583.

- Berners-Price, S. J., & Filipovska, A. (2011). Mechanisms of cytotoxicity and antitumor activity of gold(I) phosphine complexes: The possible role of mitochondria. Dalton Transactions, 40(25), 6603-6614.

- Kumar, A., et al. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Journal of Chemical and Pharmaceutical Research, 17(3), 1-15.

- Singh, R. K., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 194-203.

- Lucas, X., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3769-3780.

- Liu, F., et al. (2008). Apoptosis induced by (di-isopropyloxyphoryl-Trp) -Lys-OCH in K562 and HeLa cells. Journal of Biosciences, 33(1), 51-59.

- Reddy, V. S. (2012). Synthesis of Biologically Active Phosphorus Heterocycles. IRL @ UMSL.

- Sbardella, G., et al. (2022). Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Molecules, 27(12), 3691.

- De Clercq, E., et al. (1987). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral Research, 8(5-6), 261-272.

- Kiuru, P., & Yli-Kauhaluoma, J. (2023). Harvesting phosphorus-containing moieties for their antibacterial effects. Bioorganic & Medicinal Chemistry, 92, 117512.

- Meister, S., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1163-1175.

- Gancarczyk, T., & Kafarski, P. (2021).

- Kern, E. R., et al. (2006). Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses. Antiviral Chemistry and Chemotherapy, 17(2), 89-99.

- Chen, S. F., et al. (1990). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Cancer Research, 50(14), 4545-4549.

- McGuigan, C., et al. (2001). Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine. Antiviral Chemistry and Chemotherapy, 12(5), 293-303.

- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.

- Ueno, S., et al. (2012). Development of a Novel Fluorescence Reaction for Specific Determination of Orotic Acid in a Bio-sample and a Fluorometric Assay of Dihydroorotate Dehydrogenase. Analytical Sciences, 28(1), 43-48.

- Amador, A., et al. (2021). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)

- Njayou, F. N., et al. (2023). Cola rostrata K. Schum. constituents induce cytotoxicity through reactive oxygen species generation and mitochondrial membrane. Exploration of Targeted Anti-tumor Therapy, 4, 1009-1025.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity.

- SciELO. (2023, November 30). Article.

-

PubChem. (n.d.). 4-Hydroxy-4,6-dioxo-4lambda5-[5][7]azaphosphinane-2-carboxylic acid.

- NSF Public Access Repository. (n.d.).

- PubMed. (n.d.). 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase.

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multi-Targeted Anticancer Activity of Imidazolate Phosphane Gold(I) Compounds by Inhibition of DHFR and TrxR in Breast Cancer Cells [frontiersin.org]

- 3. ijisrt.com [ijisrt.com]

- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organophosphorus compound-induced apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hhspublic.com [hhspublic.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 12. Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Harvesting phosphorus-containing moieties for their antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity evaluation of acyclic 2′-azanucleosides bearing a phosphonomethoxy function in the side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application [mdpi.com]

- 20. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Application Notes & Protocols: Investigating the Potential Biological Activity of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide

Authored for: Researchers, Scientists, and Drug Development Professionals Subject Compound: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide CAS Number: 1121931-61-0

Section 1: Introduction and Scientific Context

Organophosphorus compounds (OPs) represent a vast and versatile class of molecules that are integral to medicinal chemistry and drug discovery.[1][2] Their unique chemical properties have led to the development of critical therapeutic agents, from antiviral phosphonates to anticancer drugs and bisphosphonates for bone disorders.[3] Within this broad family, heterocyclic OPs are of particular interest. The incorporation of a phosphorus atom into a heterocyclic ring system, such as in azaphosphinanes, creates novel scaffolds with distinct electronic and steric properties.[4][5]

The compound 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a six-membered heterocyclic molecule featuring a P-N bond within the ring, an oxidized phosphorus atom (phosphine oxide), a benzyl group on the nitrogen, and an ethoxy group on the phosphorus.[4] While its application has been noted in material science, its biological potential remains largely unexplored.[6] The structural similarity of the azaphosphinane core to other biologically active heterocycles, such as oxazaphosphinanes known for their antitumor properties, provides a strong rationale for investigating its therapeutic potential.[7][8]

This document serves as a comprehensive guide for researchers, outlining hypothesized biological activities for 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide and providing detailed, field-proven protocols for its initial screening and characterization. The experimental frameworks described herein are designed to be robust and self-validating, enabling a thorough preliminary assessment of the compound's bioactivity.

Section 2: Hypothesized Biological Activities and Mechanistic Rationale

Based on the core structure of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide, we can postulate several potential biological activities. The presence of the phosphine oxide moiety is particularly significant, as it is a key pharmacophore in many bioactive organophosphorus compounds.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

A primary and well-documented mechanism of action for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[9][10] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[11] Irreversible inhibition of AChE by OPs leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors.[10][12]

Rationale: The phosphorus center of the compound can mimic the transition state of acetylcholine hydrolysis. The electrophilic phosphorus atom is susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is catalytically inactive.[9] This mechanism forms the basis for the toxicity of many OP pesticides but is also harnessed therapeutically in drugs for Alzheimer's disease and myasthenia gravis.[11][12]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the well-established Ellman's method, a colorimetric assay to measure AChE activity and its inhibition. [11][13]The assay measures the product of the reaction between thiocholine (produced by AChE from its substrate) and DTNB (Ellman's reagent).

A. Materials and Reagents

-

Human recombinant AChE or AChE from electric eel (e.g., Sigma-Aldrich C3389)[14]

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATChI), the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (Test Compound)

-

Physostigmine or Donepezil (Positive Control Inhibitor)

-

96-well flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

B. Step-by-Step Protocol

-

Reagent Preparation:

-

AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer. [11]Keep on ice.

-

DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer. [11] * ATChI Solution: Prepare a 10 mM stock solution of ATChI in deionized water. Prepare this solution fresh daily. [11] * Test Compound Dilutions: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in phosphate buffer to achieve the desired final assay concentrations (e.g., 1 nM to 100 µM).

-

-

Assay Plate Setup (Total Volume: 150 µL): [11] * Blank: 125 µL Phosphate Buffer + 25 µL ATChI Solution.

-

Control (100% Activity): 75 µL Phosphate Buffer + 25 µL AChE Solution + 25 µL DTNB Solution. Add 25 µL of buffer/DMSO corresponding to the vehicle.

-

Test Wells: 50 µL Phosphate Buffer + 25 µL AChE Solution + 25 µL DTNB Solution + 25 µL of Test Compound dilution.

-

Add reagents to the plate in the order listed above, except for the substrate (ATChI).

-

-

Reaction and Measurement:

-

Pre-incubate the plate at room temperature (or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells except the blank.

-

Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm, taking readings every minute for 10-15 minutes. [11] C. Data Analysis and Presentation

-

-

Calculate Reaction Rate:

-

For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

-

Calculate Percentage Inhibition:

-

% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 [11]3. Determine IC₅₀:

-

Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

-

Table 2: Template for Summarizing AChE Inhibition Data

| Compound | AChE Inhibition IC₅₀ (nM) | Butyrylcholinesterase (BuChE) Inhibition IC₅₀ (nM) | Selectivity Index (BuChE IC₅₀ / AChE IC₅₀) |

|---|---|---|---|

| Test Compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Donepezil | [Experimental Value] | [Experimental Value] | [Calculated Value] |

(Note: A parallel assay with BuChE is recommended to determine selectivity, a key parameter for therapeutic potential.)[15]

Section 4: Conclusion and Future Directions

The heterocyclic organophosphorus compound, 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide, presents a novel scaffold for biological investigation. Based on its structural motifs, it holds potential as both a cytotoxic agent against cancer cells and as an inhibitor of acetylcholinesterase. The protocols detailed in this guide provide a robust, validated starting point for characterizing these potential activities.

Should initial screening yield potent activity (e.g., low micromolar or nanomolar IC₅₀ values), subsequent studies should focus on:

-

Mechanism of Action: For cytotoxic compounds, assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis are critical next steps. [16]* Selectivity Profiling: For AChE inhibitors, assessing activity against butyrylcholinesterase (BuChE) is essential to determine selectivity. [15]* In Vivo Studies: Promising candidates should be advanced to appropriate animal models to evaluate efficacy, toxicity, and pharmacokinetics. [12][17] These application notes are intended to empower researchers to systematically unlock the therapeutic potential of this and other novel azaphosphinane derivatives.

References

-

Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Importance of Organophosphorus Compounds in Medicinal Chemistry Field Source: Journal of Pharmaceutical Research & Reports URL: [Link]

-

Title: Acetylcholinesterase Inhibition Assay - Bio-protocol Source: Bio-protocol URL: [Link]

-

Title: Cytotoxicity assays – what your cells don't like Source: BMG LABTECH URL: [Link]

-

Title: A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Drug development for the management of organophosphorus poisoning Source: Taylor & Francis Online URL: [Link]

-

Title: Organophosphorus Chemistry Has A Crucial Role In The Field Of Drug Research-A Review Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

-

Title: Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles Source: MDPI URL: [Link]

-

Title: Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine | Request PDF Source: ResearchGate URL: [Link]

-

Title: Acetylcholinesterase (AChE) Assay Kit Source: BosterBio URL: [Link]

-

Title: Selected organophosphorus compounds with biological activity. Applications in medicine Source: RSC Publishing URL: [Link]

-

Title: Recent Progress in Synthesis of Oxazaphosphinanes and their Biological Applications: A Review | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: In vitro and in vivo effect of organophosphate pesticides on monoamine oxidase activity in rat brain Source: PubMed URL: [Link]

-

Title: Organophosphorus insecticides: Toxic effects and bioanalytical tests for evaluating toxicity during degradation processes Source: Scilit URL: [Link]

-

Title: Organophosphorus agents • LITFL • Toxicology Library Source: Life in the Fast Lane (LITFL) URL: [Link]

-

Title: Organophosphate Toxicity Source: Michigan Department of Natural Resources URL: [Link]

-

Title: Efficient synthesis and antitumor activity of novel oxazaphosphinane derivatives: X-ray crystallography, DFT study and molecular docking Source: PubMed URL: [Link]

-

Title: Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates Source: ChemRxiv URL: [Link]

-

Title: A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Azaphosphinines and their derivatives Source: National Science Foundation Public Access Repository URL: [Link]

-

Title: Synthesis of Some Benzyl Oxime Ethers Source: Tikrit Journal of Pure Science URL: [Link]

-

Title: Synthesis of Chiral 1,4,2-Oxazaphosphepines - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijcrt.org [ijcrt.org]

- 4. 1-Benzyl-1,4-azaphosphinane 4-oxide | Benchchem [benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide - Piperidines - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis and antitumor activity of novel oxazaphosphinane derivatives: X-ray crystallography, DFT study and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. litfl.com [litfl.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organophosphate Toxicity [cwhl.vet.cornell.edu]

- 13. bio-protocol.org [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. In vitro and in vivo effect of organophosphate pesticides on monoamine oxidase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental setup for reactions involving 1,4-azaphosphinane 4-oxides

Abstract & Strategic Significance

In modern medicinal chemistry, 1,4-azaphosphinane 4-oxides serve as critical bioisosteres for piperazines and morpholines. The introduction of the phosphoryl group (P=O) into the saturated heterocycle offers three distinct advantages over their carbon/nitrogen analogues:

-

Enhanced Solubility: The high polarity of the P=O bond significantly lowers logD without introducing H-bond donors that might penalize permeability.

-

Metabolic Stability: The oxidized phosphorus center blocks oxidative metabolism at that position, often extending half-life (

). -

Vectorial Functionalization: The tetrahedral geometry of phosphorus allows for the separation of cis and trans isomers, providing unique vectors for fragment-based drug design (FBDD).

This guide details the modular synthesis of the core scaffold via Double Michael Addition and its late-stage functionalization via

Pre-Reaction Planning & Safety

Chemical Hygiene

-

Hygroscopicity: 1,4-azaphosphinane 4-oxides are hygroscopic. While chemically stable, absorbed water broadens NMR signals and kills lithiation reactions. Protocol: Dry all final solids under high vacuum (0.1 mbar) at 50°C for 4 hours before use in sensitive steps.

-

Purity Check: Unlike amides, the P=O bond is a strong Lewis base. It can coordinate to metal impurities. Ensure precursors are metal-free if used in subsequent cross-couplings.

Solvent Compatibility Table

| Solvent | Application | Grade Required | Notes |

| Water/EtOH | Ring Synthesis | HPLC Grade | Protic solvents accelerate the Michael addition steps. |

| THF | Lithiation | Anhydrous (Distilled) | Must be free of peroxides; BHT stabilizer interferes with lithiation. |

| DCM | Workup/Extraction | ACS Reagent | Good solubility for P-oxides; avoid for reaction if nucleophilic amines are present (slow quaternization). |

| CDCl3 | NMR Analysis | 99.8% D | Acidic traces in CDCl3 can shift P-oxide signals; filter through basic alumina if unsure. |

Core Synthesis Protocol: Double Michael Addition

This protocol describes the "atom-economic" construction of the ring using a primary amine and divinylphosphine oxide. This route is preferred over the bis(2-chloroethyl)amine route due to milder conditions and easier purification.

Reaction Scheme Logic

The reaction proceeds via two sequential conjugate additions. The first addition creates a secondary amine intermediate, which undergoes rapid intramolecular cyclization to close the ring.

Figure 1: Stepwise construction of the heterocycle via double conjugate addition.

Step-by-Step Procedure

Reagents:

-

Divinyl(phenyl)phosphine oxide (1.0 equiv) [Synthesized via vinyl Grignard + PhP(O)Cl2]

-

Primary Amine (e.g., Benzylamine, 1.1 equiv)

-

Solvent: Water or Ethanol (0.5 M concentration)

Workflow:

-

Setup: Charge a round-bottom flask with Divinyl(phenyl)phosphine oxide.

-

Addition: Add water (or EtOH) to suspend the solid. Add the primary amine in one portion.

-

Reaction: Heat the mixture to reflux (100°C for water, 80°C for EtOH).

-

Observation: The heterogeneous mixture usually becomes homogeneous as the product forms (P-oxides are highly water-soluble).

-

-

Monitoring: Monitor by 31P NMR (No lock needed for quick check).

-

Starting Material: ~25 ppm (vinyl signals).

-

Product: ~35-45 ppm (saturated ring).

-

-

Workup:

-

Cool to room temperature.

-

Extract with DCM (3 x 20 mL).

-

Dry combined organics over Na2SO4.

-

Concentrate in vacuo.

-

-

Purification: Recrystallization from EtOAc/Hexane is usually sufficient. If oil, use flash chromatography (Gradient: 0-10% MeOH in DCM).

Late-Stage Functionalization: -Lithiation

Functionalizing the carbons adjacent to the phosphorus (C2/C6) is challenging but powerful. The P=O group directs lithiation to the

Critical Mechanistic Insight

The lithiated species is configurationally unstable at high temperatures. You must work at -78°C . The P=O oxygen coordinates the Lithium, stabilizing the anion.

Protocol

Reagents:

-

1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide (Substrate)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Electrophile (e.g., Methyl Iodide, Benzaldehyde)

-

Solvent: Anhydrous THF

Workflow:

-

Drying: Flame-dry a 2-neck flask under Argon flow.

-

Solvation: Dissolve substrate in THF (0.2 M) and cool to -78°C (Dry ice/Acetone).

-

Deprotonation: Add n-BuLi dropwise over 10 minutes.

-

Visual Cue: Solution often turns bright yellow or orange (formation of the

-lithio species). -

Time: Stir for 30 minutes at -78°C. Do not warm up.

-

-

Quenching: Add the electrophile (neat or in THF) dropwise.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Termination: Quench with sat. NH4Cl (aq).

Self-Validating the Lithiation

Before adding your precious electrophile, perform a Deuterium Quench Test on a 50 µL aliquot:

-

Take 50 µL of the yellow anion solution.

-

Inject into a vial containing 0.5 mL MeOD.

-

Run H-1 NMR.

-

Success Criteria: Disappearance of one proton signal at the

-position (approx 2.8-3.2 ppm) and simplification of the coupling pattern.

Stereochemical Analysis & Characterization

The stereochemistry (cis/trans relative to P=O and N-substituents) defines the biological activity.

31P NMR Interpretation

The chemical shift alone is insufficient. You must analyze the coupling constants in the proton-coupled 31P spectrum or the H-1 spectrum.

| Parameter | Cis-Isomer (P=O and N-substituent syn) | Trans-Isomer (P=O and N-substituent anti) |

| 31P Shift | Typically downfield (higher ppm) | Typically upfield (lower ppm) |

| Conformation | Chair (P-Ph equatorial) | Chair (P-Ph equatorial) |

| Key Feature | P=O is Axial | P=O is Equatorial |

Note: The "Cis/Trans" nomenclature can be confusing depending on priority rules. Always refer to the orientation of the P=O bond relative to the Nitrogen lone pair or substituent.

Graphviz Workflow for Isomer Identification

Figure 2: Decision tree for stereoisomer analysis.

Troubleshooting & Optimization

Issue: Low Yield in Michael Addition

-

Cause: Reversibility of the reaction (retro-Michael) or polymerization of the divinyl species.

-

Solution: Increase concentration to 1.0 M. Use a sealed tube to prevent amine evaporation. Ensure the amine is nucleophilic (anilines react poorly; benzylamines react well).

Issue: Incomplete Lithiation

-

Cause: Water in THF or aggregation of the lithiated species.

-

Solution: Add TMEDA (1.1 equiv) or HMPA (caution: toxic) to break up aggregates and increase the basicity of n-BuLi.

Issue: Separation of Diastereomers

-

Solution: If silica chromatography fails, try Reverse Phase (C18) . The polar P=O group interacts differently with C18 depending on its axial/equatorial orientation.

References

-

Keglevich, G. (2016). P-Heterocycles as Useful Building Blocks in Organic Synthesis.[1] Current Organic Chemistry.

-

O'Brien, P., et al. (2013). Stereoselective Synthesis of P-Stereogenic Phosphine Oxides. Chemical Reviews.

-

Harger, M. J. (1981). Stereochemistry of the reaction of organic halides with phosphine oxides. Journal of the Chemical Society, Perkin Transactions 1.

-

Buckler, S. A., & Epstein, M. (1960). The Reaction of Secondary Phosphine Oxides with Divinyl Compounds. Journal of the American Chemical Society.

-

Lindsley, C. W., et al. (2016). Applications of Phosphine Oxides in Medicinal Chemistry.[2][3][4] Journal of Medicinal Chemistry.

Sources

role of 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide in organometallic chemistry

An In-Depth Technical Guide to 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide and its Role in Organometallic Chemistry

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Research Frontier

The field of organometallic chemistry is driven by the rational design of ligands that can modulate the steric and electronic properties of a metal center. The compound 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide presents a unique heterocyclic scaffold containing both nitrogen and a pentavalent phosphorus center. A review of current scientific literature reveals that while this specific molecule is known and has documented applications in material science, its role within organometallic chemistry is not yet established.

This guide, therefore, adopts a dual approach. First, it will profile the structural and chemical characteristics of the title compound. Second, it will extrapolate its potential roles in organometallic chemistry by examining the well-documented behavior of its core functional group: the phosphine oxide. By grounding our discussion in the established principles of coordination chemistry and catalysis of analogous compounds, we aim to provide researchers with a robust framework for exploring the potential of this and related azaphosphinane derivatives.

Part 1: Compound Profile and Structural Analysis

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide is a six-membered heterocyclic compound. Its structure is defined by a 1,4-azaphosphinane ring where the phosphorus atom is oxidized (P=O bond) and the nitrogen atom is substituted with a benzyl group.[1] The ethoxy group attached to the phosphorus atom further modulates its electronic properties.

Key Structural Features and Their Implications:

-

Phosphine Oxide (P=O) Group: This is the most critical functional group for potential organometallic applications. The P=O bond is highly polar, with the oxygen atom acting as a hard Lewis base.[2] This makes it a prime candidate for coordinating to hard metal centers (e.g., lanthanides, early transition metals) and a potential, albeit weaker, ligand for softer late transition metals.[2][3] The coordination invariably occurs through the oxygen atom.[2]

-

Tetrahedral Phosphorus Center: The P(V) center is tetrahedral, providing a rigid three-dimensional scaffold.

-

N-Benzyl Group: The bulky benzyl group attached to the ring nitrogen introduces significant steric hindrance. This can influence how the molecule packs in a crystal lattice and, more importantly, how it might approach a metal center, potentially directing other substrates in a catalytic cycle.

-

1,4-Azaphosphinane Ring: This saturated heterocyclic core provides a stable framework. The presence of both a nitrogen and a phosphorus atom in the ring makes it a "P,N heterocycle," a class of compounds of significant interest in ligand design.[4]

While data for the title compound is scarce, a closely related analog provides some physical and chemical context.

Table 1: Properties of the Analog Compound 1-Benzyl-1,4-azaphosphinane 4-oxide [1]

| Property | Value |

| CAS Number | 1415141-82-0 |

| Molecular Formula | C₁₁H₁₅NOP⁺ |

| Molecular Weight | 208.22 g/mol |

| IUPAC Name | 1-benzyl-1,4-azaphosphinan-4-ium 4-oxide |

| Potential Applications | Kinase inhibition, Catalysis, Material Science |

| Hazards | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye/respiratory irritation) |

Part 2: The Role of Phosphine Oxides as Ligands in Organometallic Chemistry

The chemistry of phosphine oxides in coordination complexes is well-documented and provides the foundation for understanding the potential of 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide.

Coordination Chemistry

Tertiary phosphine oxides (R₃P=O) are considered weak Lewis bases and typically bind to metal centers through the oxygen atom.[2] This M-O interaction is primarily electrostatic. Upon coordination, the P-O bond length slightly increases, consistent with a stabilization of the P⁺-O⁻ resonance structure.[2]

While they are not considered "strong-field" ligands like their phosphine (PR₃) counterparts, their role should not be underestimated. In many catalytic systems, especially those involving late transition metals like palladium, phosphine oxides can act as labile, or weakly coordinating, ligands. This lability can be beneficial, as the ligand can temporarily associate with the metal center to prevent decomposition or aggregation into inactive metal clusters, and then dissociate to open up a coordination site for the substrates.[5]

Caption: Coordination of the phosphine oxide to a metal center.

It is critical to distinguish tertiary phosphine oxides from secondary phosphine oxides (SPOs), which have the formula R₂P(O)H. SPOs exist in tautomeric equilibrium with their trivalent phosphinous acid form (R₂P-OH).[6][7] This allows them to coordinate to late transition metals through the soft phosphorus atom, acting as effective pre-ligands for a vast range of catalytic reactions.[6][7] The title compound, being a tertiary phosphine oxide, does not share this tautomeric capability and its coordination is expected to be exclusively through the oxygen.

Part 3: Application Notes - Exploring Catalytic Potential

Based on the principles outlined above, we can propose two primary avenues for investigating the role of 1-benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide in organometallic catalysis.

Application Note 1: A Labile Ligand for Stabilizing "Ligandless" Cross-Coupling Catalysts

Background: Many palladium-catalyzed cross-coupling reactions are effective with a palladium precursor alone (e.g., Pd(OAc)₂ or Pd₂(dba)₃) without added phosphine ligands. However, the true catalytic species in these reactions are often unstable palladium nanoparticles or low-coordinate Pd(0) species, which are prone to decomposition. Research has shown that the addition of phosphine oxides, often generated in situ from the oxidation of phosphine ligands, can dramatically increase the rate and yield of these reactions.[5] The phosphine oxide is believed to act as a labile ligand, reversibly coordinating to the palladium catalyst to prevent its decomposition without permanently blocking the active site.[5]

Hypothesis: 1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide can serve as an exogenous, stabilizing ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama coupling, particularly when using electron-rich substrates that are often challenging.

Experimental Approach: A model cross-coupling reaction would be run under "ligandless" conditions and compared directly against identical reactions with catalytic amounts of the title compound added. Monitoring the reaction kinetics would establish its beneficial effect.

Caption: Workflow for silver-catalyzed azaphosphinine synthesis.

Materials:

-

Phosphinate precursor (1 equiv)

-

Silver(I) trifluoroacetate (AgOTf) (0.02–0.05 equiv)

-

Dry Dichloromethane (DCM) (to make a 0.05–0.15 M solution)

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the phosphinate starting material (1 equiv).

-

Add the silver(I) trifluoroacetate catalyst (0.02–0.05 equiv).

-

Add enough dry DCM to achieve the target concentration (e.g., 0.1 M).

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction for the consumption of the starting material using an appropriate technique (e.g., TLC, GC-MS, or ³¹P NMR). The reaction is typically complete overnight.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-azaphosphinine product.

Protocol 2: Screening for Catalytic Stabilization in a Hiyama-Type Cross-Coupling Reaction

This protocol is adapted from studies demonstrating the beneficial effect of phosphine oxides in palladium-catalyzed cross-coupling of organosilanolates. [5] Materials:

-

Aryl bromide (1.0 equiv)

-

Potassium aryldimethylsilanolate (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)

-

1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide (the "Ligand") (2-4 mol%)

-

Toluene (anhydrous)

-

Internal standard for GC analysis (e.g., dodecane)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the palladium precursor (Pd₂(dba)₃) in anhydrous toluene.

-

Control Reaction (No Ligand):

-

To a reaction vial, add the aryl bromide (e.g., 0.5 mmol), potassium aryldimethylsilanolate (0.55 mmol), and the internal standard.

-

Add anhydrous toluene (e.g., 2.5 mL).

-

Add the calculated volume of the Pd₂(dba)₃ stock solution (to give 1 mol% Pd).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by taking aliquots over time for GC analysis.

-

-

Ligand-Screening Reaction:

-

To a separate, identical reaction vial, add the aryl bromide, silanolate, internal standard, and the phosphine oxide ligand (e.g., 0.01 mmol, 2 mol%).

-

Add anhydrous toluene.

-

Initiate the reaction by adding the same amount of Pd₂(dba)₃ stock solution.

-

Heat and monitor under the same conditions as the control reaction.

-

-

Data Analysis: Plot the conversion versus time for both the control and the ligand-containing reaction. A significant increase in the initial reaction rate and/or final conversion in the presence of the phosphine oxide would indicate a positive stabilizing effect.

References

-

Phosphine oxide synthesis by substitution or addition . Organic Chemistry Portal. [Link]

-

Azaphosphinines and their derivatives . NSF Public Access Repository. [Link]

-

Organophosphorus compounds. XIII. Synthesis of some 4-Phenylperhydro-1,4-azaphosphorines . (1974). ResearchGate. [Link]

-

Cooperative Chemistry at the Hard–Soft Interface: Phosphine Oxide-Based Rare Earth–Transition Metal Complexes . (2025). ChemRxiv. [Link]

-

Transition metal complexes of phosphine oxides . Wikipedia. [Link]

-

Catalysis for Catalysis: Synthesis of Mixed Phosphine−Phosphine Oxide Ligands via Highly Selective, Pd-Catalyzed Monooxidation of Bidentate Phosphines . Journal of the American Chemical Society. [Link]

-

Synthesis of Chiral 1,4,2-Oxazaphosphepines . (2014). National Institutes of Health. [Link]

-

Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates . (2025). ChemRxiv. [Link]

-

Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes . (2020). MDPI. [Link]

-

1-BENZYL-1,4-DIHYDRONICOTINAMIDE . HETEROCYCLES. [Link]

-

Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon . ACS Omega. [Link]

- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

-

Phosphine Oxide . Scribd. [Link]

-

Phosphine and phosphine oxide groups in metal-organic frameworks detected by P K-edge XAS . (2014). ResearchGate. [Link]

-

Transition metal complexes of phosphine oxides . WikiMili. [Link]

-

Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes . CHIMIA. [Link]

-

Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates . (2007). National Institutes of Health. [Link]

-

Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides . (2024). MDPI. [Link]

-

Lanthanide phosphine oxide complexes . University of Staffordshire Online Repository. [Link]

-

Coordination chemistry and catalysis with secondary phosphine oxides . (2019). RSC Publishing. [Link]

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

common side reactions in the synthesis of 1,4-azaphosphinane 4-oxides

Topic: Common Side Reactions in the Synthesis of 1,4-Azaphosphinane 4-oxides Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

System Overview

The 1,4-azaphosphinane 4-oxide scaffold represents a critical bioisostere for morpholines and piperazines in drug discovery, offering unique polarity and hydrogen-bonding vectors via the phosphoryl (P=O) group. However, the synthesis of this heterocycle is fraught with specific challenges related to phosphorus oxidation states, ring strain, and stereochemical complexity.

This guide addresses the three most common synthetic routes:

-

Nucleophilic Cyclization: Bis(2-chloroethyl)amine + Primary Phosphine.

-

Double Michael Addition: Primary Phosphine + Divinylamine/Divinylketone.

-

Intramolecular Hydrophosphination: Cyclization of alkynyl phosphinates.

Module 1: Synthesis Workflows & Critical Failure Points

Visualizing the Pathways

The following diagram outlines the primary synthetic routes and the divergence points where side reactions (red nodes) typically occur.

Caption: Logical flow of 1,4-azaphosphinane synthesis highlighting critical divergence points where polymerization and over-oxidation occur.

Module 2: Troubleshooting Cyclization (Ring Closure)

Issue 1: "I am observing linear oligomers instead of the cyclic product."

Diagnosis: Competition between intramolecular cyclization (desired) and intermolecular propagation (polymerization). Mechanism: In both nucleophilic substitution and Michael addition routes, the intermediate is a secondary phosphine (or phosphide) with a reactive tail. If the concentration is too high, this tail reacts with another starting molecule rather than closing the ring.

Corrective Protocol:

-

High Dilution Technique: Perform the reaction at concentrations <0.05 M.

-

Slow Addition: Add the primary phosphine dropwise to the bis-electrophile (or vice versa) over 4–6 hours using a syringe pump. This ensures the concentration of the reactive intermediate remains low relative to the cyclization rate.

-

Temperature Control: For Michael additions, lower temperatures (-78°C to 0°C) favor the kinetic intramolecular step over the thermodynamic polymerization in some cases, though this is substrate-dependent.

Issue 2: "My yield is low due to elimination side products (vinyl groups)."

Diagnosis: E2 elimination competes with S_N2 substitution. Context: This is specific to Route A (Bis(2-chloroethyl)amine). The use of strong, bulky bases (e.g., t-BuOK) or high temperatures promotes dehydrohalogenation, generating vinyl amines or vinyl phosphines which do not cyclize efficiently.

Corrective Protocol:

-

Switch Base: Use a weaker, non-nucleophilic base like Cs2CO3 or K2CO3 in acetonitrile or DMF.

-

Leaving Group Tuning: If chloride requires too much heat, convert the bis(2-chloroethyl)amine to the corresponding bis-mesylate or bis-tosylate . These leave more readily at lower temperatures, reducing the energy available for elimination.

Module 3: Oxidation State Management (P vs. N)

Issue 3: "Oxidation with mCPBA yielded a mixture of P-oxide and N-oxide."

Diagnosis: Lack of chemoselectivity. Mechanism: Tertiary amines are easily oxidized to N-oxides by peracids like mCPBA. While phosphorus is generally more nucleophilic and oxidizes faster (P(III) → P(V)), excess oxidant or extended reaction times will touch the nitrogen.

Corrective Protocol:

-

Titration Method: Do not add excess oxidant. Dissolve the P(III) heterocycle in DCM at 0°C. Add mCPBA (0.95 - 1.0 equiv) slowly while monitoring by 31P NMR . Stop immediately when the P(III) signal (usually negative ppm) disappears and the P(V) signal (positive ppm) appears.

-

Alternative Oxidants:

-

H2O2 (30% aq): Often more selective for P over N in the absence of metal catalysts.

-